(S)-4-Methoxy-2-methyl-4-oxobutanoic acid
CAS No.: 111266-27-4
Cat. No.: VC21269234
Molecular Formula: C6H10O4
Molecular Weight: 146.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 111266-27-4 |
---|---|
Molecular Formula | C6H10O4 |
Molecular Weight | 146.14 g/mol |
IUPAC Name | (2S)-4-methoxy-2-methyl-4-oxobutanoic acid |
Standard InChI | InChI=1S/C6H10O4/c1-4(6(8)9)3-5(7)10-2/h4H,3H2,1-2H3,(H,8,9)/t4-/m0/s1 |
Standard InChI Key | UVQYBUYGFBXQGO-BYPYZUCNSA-N |
Isomeric SMILES | C[C@@H](CC(=O)OC)C(=O)O |
SMILES | CC(CC(=O)OC)C(=O)O |
Canonical SMILES | CC(CC(=O)OC)C(=O)O |
Introduction
(S)-4-Methoxy-2-methyl-4-oxobutanoic acid is a chiral carboxylic acid with significant applications in organic synthesis and pharmaceutical research. Its unique structure, featuring a methoxy group, a methyl group, and a ketone functional group, makes it a valuable intermediate in the synthesis of complex molecules, particularly isoprenoids. These compounds are known for their diverse biological activities, contributing to the potential therapeutic applications of (S)-4-Methoxy-2-methyl-4-oxobutanoic acid.
Synthesis
The synthesis of (S)-4-Methoxy-2-methyl-4-oxobutanoic acid can be achieved through asymmetric catalytic hydrogenation. This method involves the hydrogenation of 2-(2-methoxy-2-oxoethyl)acrylic acid using a catalyst generated in situ from rhodium complexes and chiral phosphite ligands. The reaction typically occurs in 1,2-dichloroethane and can achieve an enantiomeric excess of up to 99.7%, indicating a high degree of selectivity for the desired stereoisomer.
Mechanism of Action
The mechanism of action of (S)-4-Methoxy-2-methyl-4-oxobutanoic acid primarily involves its role as a substrate for various enzymes within metabolic pathways. It interacts with specific enzymes that facilitate the transformation of its structure through bond formation and cleavage, which are crucial for its potential therapeutic effects and biological activities.
Biological Activity and Applications
(S)-4-Methoxy-2-methyl-4-oxobutanoic acid exhibits several notable biological activities and applications:
-
Pharmaceutical Synthesis: It serves as a valuable building block in the synthesis of pharmaceuticals, particularly for isoprenoid compounds, which have diverse biological activities.
-
Metabolic Pathways: The compound's ability to influence metabolic pathways positions it as a candidate for further research in metabolic disorders.
-
Enzyme Interactions: It acts as a substrate for various enzymes, participating in catalytic reactions that modify its structure and impact its biological activity.
Safety and Handling
Handling (S)-4-Methoxy-2-methyl-4-oxobutanoic acid requires caution due to its potential to cause skin and eye irritation. The compound is classified with hazard statements H315 (causes skin irritation) and H319 (causes serious eye irritation) . Precautions include avoiding contact with skin and eyes and using protective equipment when handling the compound .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume